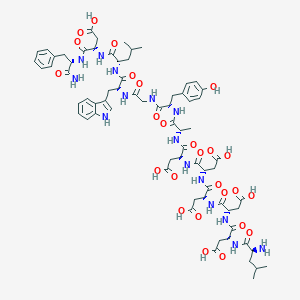
Minigastrin, des-trp(1)-asp(5)-leu(12)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Minigastrin, des-trp(1)-asp(5)-leu(12)-, also known as MG11, is a peptide that has been extensively studied for its potential applications in the field of cancer therapy. It is a truncated form of gastrin, a hormone that is produced in the stomach and plays an important role in regulating gastric acid secretion. MG11 has been shown to have a number of biological effects, including the ability to stimulate the growth of certain types of cancer cells. However, it also has potential therapeutic benefits, such as the ability to selectively target cancer cells and induce apoptosis.
作用機序
The mechanism of action of Minigastrin, des-trp(1)-asp(5)-leu(12)- is complex and not fully understood. It is known to bind to the gastrin receptor, which is a G protein-coupled receptor that is overexpressed on many cancer cells. This binding activates a number of downstream signaling pathways, including the PI3K/Akt pathway and the MAPK/ERK pathway. These pathways are involved in a variety of cellular processes, including cell proliferation, survival, and apoptosis.
生化学的および生理学的効果
Minigastrin, des-trp(1)-asp(5)-leu(12)- has a number of biochemical and physiological effects, many of which are related to its ability to activate the gastrin receptor. It has been shown to stimulate the growth of certain types of cancer cells, including pancreatic cancer cells and neuroblastoma cells. However, it also has potential therapeutic benefits, such as the ability to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
One major advantage of Minigastrin, des-trp(1)-asp(5)-leu(12)- is its specificity for the gastrin receptor, which makes it a potentially powerful tool for targeted cancer therapy. However, there are also limitations to its use in lab experiments. For example, its effects can be difficult to study in vitro due to the complex signaling pathways involved. Additionally, its potential toxicity and off-target effects must be carefully evaluated before it can be used in clinical trials.
将来の方向性
There are a number of potential future directions for research on Minigastrin, des-trp(1)-asp(5)-leu(12)-. One major area of investigation is the development of more effective targeted therapies based on Minigastrin, des-trp(1)-asp(5)-leu(12)-. This could involve the use of modified versions of the peptide that have improved pharmacokinetic properties or the development of combination therapies that target multiple signaling pathways. Additionally, further studies are needed to fully understand the mechanisms of action of Minigastrin, des-trp(1)-asp(5)-leu(12)- and its potential as a therapeutic agent for a variety of different types of cancer.
合成法
Minigastrin, des-trp(1)-asp(5)-leu(12)- can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common approach involves the use of Fmoc-based solid-phase peptide synthesis, which involves the stepwise addition of amino acid residues to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using a variety of chromatographic techniques.
科学的研究の応用
Minigastrin, des-trp(1)-asp(5)-leu(12)- has been the subject of numerous scientific studies, particularly in the field of cancer research. One major area of investigation has been its potential as a targeted therapy for cancer. Because Minigastrin, des-trp(1)-asp(5)-leu(12)- binds specifically to the gastrin receptor, which is overexpressed on many cancer cells, it has the potential to selectively target cancer cells while sparing normal cells. This could reduce the toxicity associated with traditional chemotherapy and improve patient outcomes.
特性
CAS番号 |
101212-63-9 |
|---|---|
製品名 |
Minigastrin, des-trp(1)-asp(5)-leu(12)- |
分子式 |
C70H91N15O26 |
分子量 |
1558.6 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C70H91N15O26/c1-32(2)19-40(71)61(102)79-47(25-54(90)91)67(108)83-50(28-57(96)97)69(110)85-51(29-58(98)99)70(111)84-49(27-56(94)95)68(109)81-46(24-53(88)89)63(104)75-34(5)60(101)78-44(22-36-15-17-38(86)18-16-36)62(103)74-31-52(87)76-45(23-37-30-73-41-14-10-9-13-39(37)41)65(106)80-43(20-33(3)4)64(105)82-48(26-55(92)93)66(107)77-42(59(72)100)21-35-11-7-6-8-12-35/h6-18,30,32-34,40,42-51,73,86H,19-29,31,71H2,1-5H3,(H2,72,100)(H,74,103)(H,75,104)(H,76,87)(H,77,107)(H,78,101)(H,79,102)(H,80,106)(H,81,109)(H,82,105)(H,83,108)(H,84,111)(H,85,110)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)/t34-,40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChIキー |
ORZPRFPUQBDMNS-MEHQFLSCSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N |
その他のCAS番号 |
101212-63-9 |
配列 |
LDDDDDAYGWLDF |
同義語 |
gastrin (21-34) gastrin 14 gastrin tetradecapeptide gastrin-14 minigastrin SHG14NS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
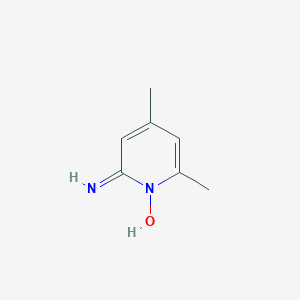
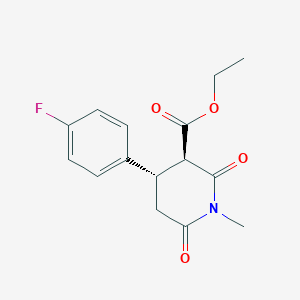
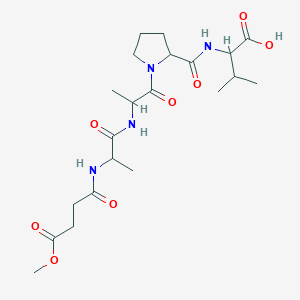
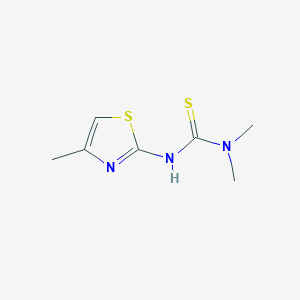
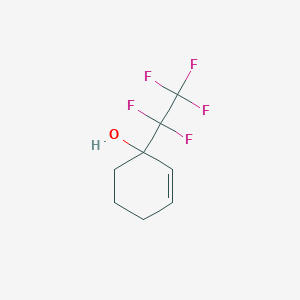
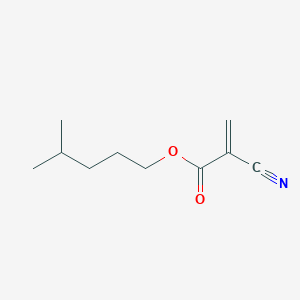
![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)
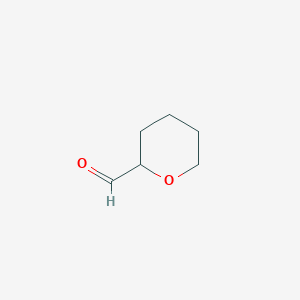
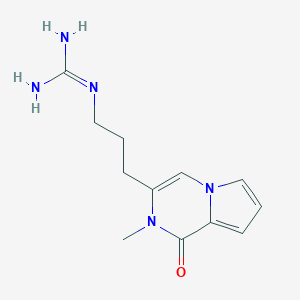

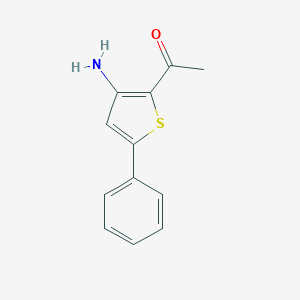
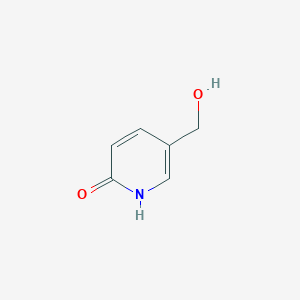
![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)